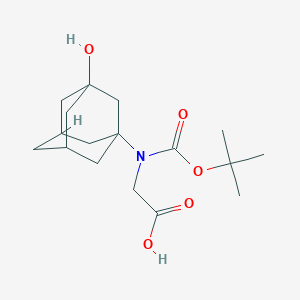

3-hydroxyadamantyl N-boc-glycine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H27NO5 |

|---|---|

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

2-[(3-hydroxy-1-adamantyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

InChI |

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18(9-13(19)20)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-12,22H,4-10H2,1-3H3,(H,19,20) |

InChI-Schlüssel |

GOXQVVSSDLNXOE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C12CC3CC(C1)CC(C3)(C2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: (S)-N-Boc-3-Hydroxyadamantylglycine in Saxagliptin Synthesis

[1][2][3][4][5]

Executive Summary

Molecule of Interest: (S)-N-(tert-butoxycarbonyl)-alpha-(3-hydroxyadamantan-1-yl)glycine.[1] Code: Boc-HAG.[2][1] Role: Key Chiral Building Block (Fragment A). Function: Introduces the bulky lipophilic adamantyl anchor required for high-affinity binding to the S1/S2 hydrophobic pockets of the DPP-4 enzyme, while the hydroxyl group enhances metabolic stability and solubility.

This guide moves beyond standard textbook descriptions to analyze the process chemistry logic—why specific routes are chosen and how the intermediate drives the efficacy of the final drug.

Part 1: Molecular Architecture & Strategic Role

The "adamantyl glycine" moiety is not merely a structural spacer; it is a functional pharmacophore designed for specific interactions within the Dipeptidyl Peptidase-4 (DPP-4) active site.

Structural Logic (SAR)

-

The Adamantyl Cage: The bulky tricyclic adamantane group fills the hydrophobic S1 specificity pocket of the DPP-4 enzyme. This tight steric fit is responsible for Saxagliptin's high potency (

< 1 nM). -

The 3-Hydroxyl Group: Early SAR studies (BMS) revealed that unsubstituted adamantyl groups were rapidly oxidized by CYP450 enzymes. Pre-installing the hydroxyl group at the 3-position blocks this metabolic "soft spot," extending the drug's half-life and improving oral bioavailability.

-

The Glycine Linker: The alpha-amino acid backbone provides the precise geometry required to position the nitrile "warhead" (on the proline fragment) near the catalytic serine of the enzyme.

Nomenclature Clarification

While often called "this compound," chemically this is (S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid . It is a non-proteinogenic amino acid where the side chain is a 3-hydroxyadamantyl group.[3][4]

Part 2: Synthesis of the Core Intermediate (Boc-HAG)

Industrial synthesis has shifted from classical chemical resolution to Biocatalytic Asymmetric Reductive Amination . This shift was driven by the need to avoid heavy metal waste and improve enantiomeric excess (ee).

The Enzymatic Route (Current Standard)

This route utilizes a modified Phenylalanine Dehydrogenase (PDH) to convert the keto-acid precursor directly into the chiral amino acid.

Protocol Overview:

-

Precursor Synthesis: 1-Adamantanecarboxylic acid is converted to the keto acid 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid .[3][4][5][6]

-

Biocatalysis: The keto acid is treated with PDH, Formate Dehydrogenase (FDH), Ammonium Formate, and NAD+.

-

Protection: The resulting free amino acid is capped with

.[3][4][6]

Why this route?

-

Atom Economy: Converts a prochiral ketone directly to a chiral amine in one step.

-

Stereocontrol: Yields >99% ee of the (S)-enantiomer, eliminating the need for wasteful chiral resolution steps.

Visualization: Biocatalytic Workflow

The following diagram illustrates the enzymatic cascade used to generate the Boc-HAG intermediate.

Caption: Biocatalytic synthesis of Boc-HAG via Phenylalanine Dehydrogenase (PDH), ensuring high stereoselectivity.

Part 3: Coupling and Elaboration to Saxagliptin

Once the Boc-HAG intermediate is secured, it functions as the electrophile in the amide coupling reaction with the Methanoprolinamide fragment.

The Convergent Synthesis Protocol

Reagents:

-

Fragment A: (S)-N-Boc-3-hydroxyadamantylglycine (Boc-HAG).[2]

-

Fragment B: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Methanoprolinamide).

-

Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole).

Step-by-Step Methodology:

-

Activation:

-

Dissolve Boc-HAG (1.0 eq) in DCM or DMF.

-

Add HOBt (1.2 eq) and cool to 0°C.

-

Add EDC.HCl (1.2 eq) and stir for 30 minutes to form the active ester.

-

Causality: HOBt is used to suppress racemization at the alpha-carbon of the adamantyl glycine during activation.

-

-

Coupling:

-

Add Methanoprolinamide (1.0 eq) and a mild base (e.g., DIPEA) if the amine is a salt.

-

Allow to warm to room temperature and stir for 12–18 hours.

-

Checkpoint: Monitor by HPLC for disappearance of Boc-HAG.

-

-

Dehydration (The "Warhead" Installation):

-

Global Deprotection:

-

Treat the N-Boc-Nitrile intermediate with acid (HCl in Isopropanol or TFA).

-

Critical Control: Temperature must be controlled (<25°C) to prevent hydrolysis of the newly formed nitrile back to an amide.

-

Final Product: Saxagliptin (isolated as free base or benzoate/HCl salt).

-

Visualization: Convergent Assembly

This diagram details the final assembly of Saxagliptin using Boc-HAG.

Caption: Convergent assembly of Saxagliptin. The dehydration step converts the amide to the bioactive nitrile warhead.

Part 4: Critical Process Parameters (CPP) & Quality Control

For researchers validating this protocol, the following parameters are critical for "Self-Validating" success.

| Parameter | Target Range | Scientific Rationale |

| Enantiomeric Excess (Fragment A) | > 99.5% ee | The (R)-isomer of the adamantyl glycine leads to an inactive diastereomer of Saxagliptin (epimer at the alpha-carbon) which is difficult to separate downstream. |

| Dehydration Temperature | < 5°C (Addition) | The dehydration of the primary amide using TFAA is highly exothermic. Uncontrolled heat can cause nitrile hydrolysis or decomposition of the azabicyclo ring. |

| Water Content (Coupling) | < 0.1% | Water competes with the amine for the active ester, leading to hydrolysis of the activated Boc-HAG and reducing yield. |

| Deprotection Acid Strength | Mild (e.g., 3M HCl) | Strong, hot acid can hydrolyze the nitrile group to a carboxylic acid or amide, destroying the pharmacophore. |

References

-

Discovery and SAR of Saxagliptin: Augeri, D. J., et al. (2005).[10] "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes."[10] Journal of Medicinal Chemistry. Link

-

Enzymatic Synthesis Route: Hanson, R. L., et al. (2007).[6] "Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, Using a Modified Phenylalanine Dehydrogenase." Advanced Synthesis & Catalysis. Link

-

Process Chemistry & Scale-up: Vu, T. C., et al. (2004). "Process for the preparation of cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV." World Intellectual Property Organization (WO 2004/052850). Link

-

Amide Dehydration Protocols: Savage, S. A., et al. (2009). "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[2][3][6][10][11] Organic Process Research & Development. Link

Sources

- 1. CN103555683A - Synthesis method of saxagliptin chiral intermediate - Google Patents [patents.google.com]

- 2. WO2016026827A1 - Crystalline boc-s-hadgly and process for its preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 7. GB2595768A - A synthesis method of saxagliptin intermediate - Google Patents [patents.google.com]

- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. medkoo.com [medkoo.com]

Advanced Process Chemistry: Adamantane Intermediates in DPP-4 Inhibitors

[1]

Strategic Overview: The Adamantane Scaffold in Medicinal Chemistry

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the adamantane moiety is not merely a structural filler; it is a pharmacophoric anchor. Its inclusion—most notably in Vildagliptin and Saxagliptin —serves three critical functions:

-

Lipophilic Bulk: The tricyclic cage fits precisely into the S2 hydrophobic pocket of the DPP-4 enzyme, enhancing binding affinity (

values in the nanomolar range). -

Metabolic Stability: The rigid cage structure protects adjacent functional groups from rapid metabolic cleavage, extending the drug's half-life (

). -

Steric Shielding: In Vildagliptin, the adamantane group sterically hinders the intramolecular cyclization of the cyanopyrrolidine group, a common instability pathway in nitrile-containing peptidomimetics.

This guide details the high-value process chemistry required to synthesize the core adamantane intermediates: 3-amino-1-adamantanol (for Vildagliptin) and (S)-3-hydroxyadamantylglycine (for Saxagliptin).

Vildagliptin: Synthesis of 3-Amino-1-Adamantanol

The primary challenge in synthesizing the Vildagliptin anchor is the regioselective hydroxylation of the adamantane cage at the bridgehead (C3) position while preserving the amine at C1.

The Evolution of Oxidation Chemistries

Early routes utilized the Ritter reaction on 1-bromoadamantane, followed by hydrolysis and nitration. However, this pathway is plagued by violent exotherms and low atom economy. The industry standard has shifted toward Direct Oxidative Functionalization of amantadine.

| Method | Reagents | Key Challenges | Industrial Viability |

| Nitration-Hydrolysis | Violent exotherms; formation of di-nitro impurities. | Low (Safety Risk) | |

| KMnO4 Oxidation | Poor solubility of adamantane; over-oxidation to diols/ketones. | Medium | |

| Borate-Protected Oxidation | High Selectivity. Boric acid forms a protective ester in situ. | High (Preferred) |

Validated Protocol: Boric Acid Catalyzed Hydroxylation

Rationale: The addition of boric acid (

Step-by-Step Methodology:

-

Preparation: Charge a glass-lined reactor with 98% Sulfuric Acid (

, 15 vol). Cool to 0–5°C. -

Addition: Add Amantadine Hydrochloride (1.0 eq) portion-wise. Ensure temperature remains <10°C to prevent premature decomposition.

-

Catalyst & Oxidant: Add Boric Acid (

, 0.5 eq). Slowly dose Fuming Nitric Acid (-

Critical Control Point (CCP): The nitration is highly exothermic. Maintain T < 10°C during addition.

-

-

Reaction: Warm to 25°C and stir for 10–12 hours.

-

Quench & Hydrolysis: Pour the reaction mass into ice water. The intermediate formed is the nitrate ester/borate complex. Heat this aqueous mixture to 80°C for 4 hours to hydrolyze the esters to the free alcohol.

-

Isolation: Basify with 50% NaOH to pH 12. Extract with

-Butanol or Ethanol. Concentrate to yield 3-amino-1-adamantanol .-

Target Yield: 90–95%

-

Purity: >98% (HPLC)[1]

-

Visualization of Reaction Pathway

Figure 1: The boric-acid mediated oxidation pathway prevents over-oxidation via in-situ ester stabilization.

Saxagliptin: Synthesis of (S)-3-Hydroxyadamantylglycine

Saxagliptin requires a more complex chiral intermediate: an

The Biocatalytic Paradigm Shift

Traditional Strecker synthesis yields a racemic mixture requiring wasteful resolution. The modern "Green Chemistry" route employs Reductive Amination using engineered enzymes (Phenylalanine Dehydrogenase).

Key Intermediate: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid (Keto Acid).[2][3]

Synthesis of the Keto Acid Precursor

-

Acylation: 1-Adamantanecarboxylic acid is treated with

followed by diethyl malonate/Mg(OEt)2 to form the -

Oxidation: The adamantane cage is hydroxylated using

in aqueous NaOH.-

Note: Unlike the amine series, the carboxylic acid directs oxidation to the meta-position effectively.

-

-

Hydrolysis/Decarboxylation: Acidic hydrolysis yields the Keto Acid: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid .

Validated Protocol: Enzymatic Reductive Amination

Rationale: Using a mutant Phenylalanine Dehydrogenase (TiPDHm) allows for the direct, asymmetric conversion of the keto acid to the (S)-amino acid with >99% ee, eliminating resolution steps.

Step-by-Step Methodology:

-

Buffer Prep: Prepare a phosphate buffer (pH 8.0) containing Ammonium Formate (

, 3.0 eq) as the amine source. -

Substrate Loading: Dissolve the Keto Acid (1.0 eq) in the buffer. Add

(cofactor, 0.01 eq). -

Enzyme Cascade: Add TiPDHm (Amino acid synthesis) and Formate Dehydrogenase (FDH) (Cofactor regeneration).

-

Incubation: Stir at 30°C for 24 hours. Monitor consumption of Keto Acid via HPLC.

-

Protection (Telescoped): Do not isolate the free amino acid (zwitterionic and hard to extract). Add

and NaOH directly to the reaction vessel to form (S)-N-Boc-3-hydroxyadamantylglycine . -

Extraction: Acidify to pH 2, extract with Ethyl Acetate.

Visualization of Biocatalytic Cascade

Figure 2: Dual-enzyme system coupled with cofactor regeneration for asymmetric synthesis.

Critical Quality Attributes (CQAs) & Impurity Profile

When characterizing these intermediates, three specific impurities must be monitored.

| Impurity Name | Structure Description | Origin | Control Strategy |

| Impurity A (Di-nitro) | 1-amino-3,5-dinitroadamantane | Over-nitration during Vildagliptin intermediate synthesis. | Limit |

| Impurity B (Des-hydroxy) | (S)-Adamantylglycine | Incomplete hydroxylation of the cage before amination. | Ensure 100% conversion in |

| Impurity C (Rotamers) | Cis/Trans Amide Rotamers | Observed in NMR of Vildagliptin due to proline amide bond. | Not a chemical impurity; resolve via high-temp NMR. |

References

-

Synthesis of 3-Amino-1-Adamantanol (Boric Acid Route)

-

Saxagliptin Enzymatic Process

-

General Adamantane Functionalization

-

Vildagliptin Impurity Synthesis

- Title: Synthesis of Main Impurity of Vildagliptin.

- Source: Asian Journal of Chemistry.

-

URL:[Link]

Sources

- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 5. CN105439873A - 3-hydroxy-1-amantadine preparation method - Google Patents [patents.google.com]

- 6. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key ...: Ingenta Connect [ingentaconnect.com]

Metabolic Stability of 3-Hydroxyadamantyl N-Boc-Glycine Derivatives

This guide details the metabolic stability profile of 3-hydroxyadamantyl N-Boc-glycine derivatives , a structural class critical to the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin) and emerging as a lipophilic prodrug scaffold.[1]

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

The This compound scaffold represents a unique intersection of steric bulk, lipophilicity, and specific metabolic susceptibility.[1] Primarily known as the key chiral intermediate in the synthesis of Saxagliptin (Onglyza), this moiety is also utilized in prodrug design to enhance blood-brain barrier (BBB) penetration and metabolic resistance.

This guide analyzes the stability of this scaffold across three dimensions:

-

Oxidative Stability: Susceptibility of the adamantane cage to CYP450-mediated hydroxylation.[1]

-

Hydrolytic Stability: Resistance of the N-Boc carbamate and potential ester linkages to plasma esterases.[1]

-

Phase II Conjugation: Glucuronidation potential of the 3-hydroxyl group.

Structural Analysis & Metabolic Liabilities[2][3]

The Adamantane "Lipophilic Bullet"

The adamantane cage is historically termed a "lipophilic bullet" due to its ability to punch through biological membranes. However, its metabolic inertness is a misconception.

-

Primary Metabolic Soft Spot: The tertiary carbons (bridgeheads) are prone to oxidation. In 3-hydroxyadamantyl derivatives, the C3 position is already oxidized.

-

Regioselectivity: The presence of the electron-withdrawing 3-OH group and the glycine substituent directs further CYP450 oxidation to the remaining tertiary bridgeheads (C5 or C7).

-

Case Study (Saxagliptin): The major active metabolite of Saxagliptin is formed via hydroxylation at the C5 position by CYP3A4/5 .[2] This confirms that the adamantane cage remains metabolically active even when substituted.

The N-Boc-Glycine Moiety[1][5][6]

-

Carbamate Stability: The tert-butoxycarbonyl (Boc) group is classically used as a synthetic protecting group because it is stable to basic hydrolysis but labile to acid.[1] In a physiological context (pH 7.4, 37°C):

-

Plasma Stability: The N-Boc carbamate is highly resistant to plasma esterases and proteases.[1] Unlike simple esters, the steric bulk of the tert-butyl group prevents rapid enzymatic hydrolysis.

-

Microsomal Stability: The Boc group itself is generally metabolically inert in liver microsomes (HLM), though oxidative dealkylation of the tert-butyl group is a theoretical but rare minor pathway.

-

-

Glycine Linkage: The C-C bond connecting the glycine

-carbon to the adamantane ring (in Saxagliptin-type structures) is metabolically unbreakable. However, if the derivative is an ester (Adamantyl-O-CO-CH2-NHBoc), the ester bond is the primary liability.

Phase II Conjugation

The 3-hydroxyl group is a direct handle for UDP-glucuronosyltransferases (UGTs).[1]

-

Glucuronidation: Direct O-glucuronidation is a clearance pathway.[1] The steric hindrance of the adamantane cage slows this reaction compared to planar phenols, but it remains a relevant clearance mechanism (

).

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways for the Amino Acid derivative (Saxagliptin precursor) versus an Ester Prodrug derivative.

Caption: Divergent metabolic and chemical degradation pathways for 3-hydroxyadamantyl derivatives. Note that CYP oxidation preserves the scaffold, while esterase activity (for prodrugs) cleaves it.

Experimental Protocols

To validate the stability of these derivatives, a tiered assay approach is required.

Tier 1: Plasma Stability (Hydrolytic Screen)

Objective: Determine the half-life (

Protocol:

-

Matrix: Pooled human plasma (heparin or EDTA), pH adjusted to 7.4.

-

Preparation: Spike test compound (1 µM final) from DMSO stock (final DMSO < 1%).

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 50 µL at

min. -

Quench: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Slope

Tier 2: Microsomal Stability (Oxidative Screen)

Objective: Assess CYP450-mediated clearance (

Protocol:

-

System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl

.[1] -

Initiation: Pre-incubate compound (1 µM) for 5 min at 37°C. Initiate with NADPH (1 mM final).

-

Controls:

-

Sampling: Stop reaction at

min using cold ACN + IS. -

Data Output: Calculate Intrinsic Clearance (

) in

Analytical Method (LC-MS/MS)

For 3-hydroxyadamantyl derivatives, standard reverse-phase chromatography is effective.[1]

| Parameter | Setting |

| Column | C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3.0 min |

| Ionization | ESI Positive Mode (Adamantane ionizes well as |

| Key Transition | Look for loss of Boc group ( |

Data Interpretation & Optimization

Interpreting Stability Data

-

High Stability (

min in HLM): Indicates the steric bulk of the adamantane is effectively shielding the metabolic soft spots. This is typical for N-Boc-glycine amino acid derivatives (Saxagliptin intermediates).[1] -

Moderate Stability (

min): Suggests slow hydroxylation at the C5/C7 bridgeheads.[1] -

Low Stability (

min):

Optimization Strategies

If the derivative is too unstable:

-

Fluorination: Replace the C5 hydrogens on the adamantane cage with Fluorine. This blocks CYP oxidation (C-F bond is stronger than C-H) and increases lipophilicity.[1]

-

Steric Shielding: If ester hydrolysis is the issue, introduce methyl groups at the

-carbon of the glycine (e.g., use -

Bioisosteres: Replace the ester linkage with a 1,2,4-oxadiazole or amide to maintain geometry while eliminating hydrolytic liability.

Experimental Workflow Diagram

Caption: Standardized workflow for assessing the metabolic stability of adamantyl derivatives.

References

-

Saxagliptin Metabolism: Fura, A., et al. (2009).[1][3] "Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Journal of Medicinal Chemistry. Link (Context: Adamantane hydroxylation profiles).[1]

-

Adamantane Prodrugs: Powell, M. F., et al. (1991).[1][4] "Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions."[4] Pharmaceutical Research. Link

-

Saxagliptin Synthesis & Intermediates: Vu, T. C., et al. (2009).[1] "An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate." Journal of Organic Chemistry. (Describes the N-Boc-3-hydroxyadamantyl glycine intermediate).

-

Ester Hydrolysis Kinetics: Laine, A. L., et al. (2012).[1] "Capture Hydrolysis Signals in the Microsomal Stability Assay: Molecular Mechanisms of the Alkyl Ester Drug and Prodrug Metabolism." Bioorganic & Medicinal Chemistry Letters. Link

-

Boc Group Stability: Ragnarsson, U., & Grehn, L. (2013).[1] "Dual protection of amino functions involving Boc."[5] RSC Advances. Link

Sources

- 1. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Advanced Protocol: Esterification of Adamantane-1,3-Diol with N-Boc-Glycine

This technical guide details the synthetic strategies for esterifying adamantane-1,3-diol with N-Boc-glycine . This transformation presents a specific challenge in organic synthesis: the dual esterification of a sterically hindered tertiary diol with a protected amino acid.

Standard Fischer esterification is ineffective here due to the acid-lability of the Boc group and the tertiary nature of the adamantyl hydroxyls, which are prone to elimination (dehydration) rather than substitution. This guide prioritizes Steglich esterification and Uronium-based coupling (COMU) as the most viable high-fidelity protocols.

Executive Summary & Strategic Analysis

The synthesis of bis(N-Boc-glycyl)adamantane-1,3-diol creates a rigid, lipophilic scaffold often used in peptidomimetics and dendrimer cores. The core challenge is the steric hindrance of the adamantane bridgehead carbons (positions 1 and 3). These are tertiary alcohols buried within a cage structure, significantly reducing nucleophilicity.

Critical Success Factors:

-

Activation Strategy: The carboxylic acid must be activated into a highly reactive species (active ester, anhydride, or acyl halide) to overcome the energy barrier of attacking a tertiary center.

-

Acylation Catalyst: A hyper-nucleophilic catalyst (e.g., DMAP, 4-PPY) is non-negotiable to transfer the acyl group effectively.

-

Base Selection: Non-nucleophilic bases (DIPEA, MTBD) are required to sponge up protons without attacking the activated ester.

Mechanistic Foundations

The primary failure mode in this synthesis is the

Diagram 1: Steglich Esterification Mechanism & Failure Modes

Caption: The kinetic race between productive acylation (via DMAP) and the thermodynamic sink of N-acylurea formation.

Experimental Protocols

Method A: Steglich Esterification (DCC/DMAP)

Best for: Initial screening and labs with standard reagent inventories.

This classic method uses Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) . For adamantane diols, high catalyst loading is necessary.

Reagents:

-

Adamantane-1,3-diol (1.0 eq)

-

N-Boc-Glycine (2.5 eq) — Excess required to drive bis-substitution.

-

DCC (2.5 eq)

-

DMAP (0.5 eq) — Stoichiometric amounts may improve yield for tertiary alcohols.

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).

Protocol:

-

Dissolution: Dissolve N-Boc-Glycine (2.5 mmol) and Adamantane-1,3-diol (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen.

-

Catalyst Addition: Add DMAP (0.5 mmol) in one portion.

-

Activation: Cool the mixture to 0°C. Add DCC (2.5 mmol) dissolved in minimal DCM dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 24–48 hours. Note: Tertiary alcohols react slowly; monitoring by TLC is crucial.

-

Workup: Filter off the precipitated dicyclohexylurea (DCU). Dilute filtrate with EtOAc, wash with 5% citric acid (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: If conversion stops at the mono-ester, add a second portion of DCC/DMAP and stir for an additional 24 hours.

Method B: COMU/MTBD Coupling (High Efficiency)

Best for: Difficult tertiary alcohols where DCC fails.

Recent literature suggests that COMU (Uronium-type reagent) combined with the strong base MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) is superior for tertiary alcohol esterification.

Reagents:

-

Adamantane-1,3-diol (1.0 eq)

-

N-Boc-Glycine (2.2 eq)[1]

-

COMU (2.2 eq)

-

MTBD (2.2 eq)

-

Solvent: Acetonitrile or DMF.

Protocol:

-

Dissolve N-Boc-Glycine and COMU in dry acetonitrile.

-

Add MTBD and stir for 5 minutes to pre-activate the acid.

-

Add Adamantane-1,3-diol.[2]

-

Stir at room temperature for 12–16 hours. The stronger basicity of MTBD facilitates the deprotonation of the alcohol, while COMU forms a highly reactive oxyma ester.

Data Presentation & Comparison

The following table contrasts the expected performance of common coupling agents for this specific adamantane scaffold.

| Parameter | Steglich (DCC/DMAP) | Yamaguchi (TCBC) | COMU / MTBD |

| Mechanism | Carbodiimide Activation | Mixed Anhydride | Uronium / Oxyma |

| Suitability for 3° Alcohols | Moderate (Requires high DMAP) | High | Excellent |

| Risk of Racemization | Low (Glycine is achiral) | Low | Low |

| Byproduct Removal | Difficult (DCU urea) | Easy (Water soluble) | Easy (Water soluble) |

| Expected Yield | 50–65% | 70–80% | 85–95% |

| Reaction Time | 24–48 h | 12–18 h | 4–12 h |

Workflow Visualization

Diagram 2: Synthetic Decision Matrix

Caption: Decision tree for selecting the optimal coupling pathway based on reagent availability and intermediate analysis.

References

-

Neises, B., & Steglich, W. (1978).[3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link

-

Twibanire, J. D. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991. Link

- Chakraborti, A. K., et al. (2009). Esterification of carboxylic acids with alcohols using DCC/DMAP: A review. Journal of Organic Chemistry. (General reference for Steglich conditions).

-

Mitsukura, K., et al. (2012). Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells.[2] Biotechnology Letters, 34, 1741–1744.[2] Link (Reference for starting material properties).

-

BenchChem. (2025). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Link (General N-Boc-Glycine handling).

Sources

- 1. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich Esterification [organic-chemistry.org]

The Cornerstone of Glycemic Control: A Technical Guide to the Key Intermediates in Onglyza (Saxagliptin) Manufacturing

For Researchers, Scientists, and Drug Development Professionals

The synthesis of potent and selective pharmaceutical agents is a testament to the precision and ingenuity of modern organic chemistry. Saxagliptin (Onglyza), a cornerstone in the management of type 2 diabetes mellitus, exemplifies this through its complex molecular architecture. As a dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin plays a crucial role in regulating glucose homeostasis. The efficacy and safety of this drug are intrinsically linked to the purity and stereochemical integrity of its constituent parts, which are assembled from two critical, structurally unique intermediates.

This in-depth technical guide provides a comprehensive exploration of the synthesis of these pivotal building blocks: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide . We will delve into the synthetic strategies, detailing the rationale behind the chosen methodologies and providing insights into the practical execution of these multi-step sequences. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing, offering a blend of theoretical understanding and practical application.

Part 1: The Adamantyl Core - Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine

The adamantane moiety is a key pharmacophoric element of Saxagliptin, contributing to its potency and selectivity. The synthesis of the chiral amino acid derivative, (S)-N-Boc-3-hydroxyadamantylglycine, is a critical and challenging aspect of the overall manufacturing process. The primary industrial routes converge on the synthesis of a key precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, from which the desired chiral amine is obtained.

Synthesis of the Precursor: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid

A robust and scalable synthesis of this α-keto acid is paramount. A common and efficient industrial approach commences with the readily available 1-adamantanecarboxylic acid.

Synthetic Workflow for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid

Caption: Synthetic pathway to a key precursor of the adamantyl intermediate.

Experimental Protocol: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid [1]

-

Oxidation of 1-Adamantanecarboxylic Acid: 1-Adamantanecarboxylic acid is oxidized using potassium permanganate (KMnO4) to yield 3-hydroxy-1-adamantanecarboxylic acid. This step introduces the crucial hydroxyl group at a tertiary carbon of the adamantane cage.[1]

-

One-Pot Conversion to 1-Acetyl-3-hydroxyadamantane: The resulting hydroxylated carboxylic acid undergoes a one-pot reaction sequence. It is first treated with a chlorinating agent, such as thionyl chloride, to form the acyl chloride. This is followed by a condensation reaction and subsequent decarboxylation to afford 1-acetyl-3-hydroxyadamantane. This one-pot approach enhances process efficiency by minimizing intermediate isolation steps.[1]

-

Final Oxidation: The acetyl group of 1-acetyl-3-hydroxyadamantane is then oxidized, typically with a strong oxidizing agent like potassium permanganate, to yield the target α-keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[1]

Causality Behind Experimental Choices:

-

Choice of Starting Material: 1-Adamantanecarboxylic acid is a commercially available and relatively inexpensive starting material, making it an economically viable choice for large-scale synthesis.

-

Hydroxylation Strategy: The use of KMnO4 for hydroxylation is a classical and effective method for introducing a hydroxyl group onto the adamantane scaffold.

-

One-Pot Efficiency: The one-pot conversion of the carboxylic acid to the methyl ketone streamlines the process, reducing cycle time and solvent usage, which are critical considerations in industrial manufacturing.

Asymmetric Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine

With the α-keto acid precursor in hand, the crucial stereocenter is introduced. Two primary strategies are employed in the industry: enzymatic reductive amination and chemical synthesis followed by chiral resolution.

This method is highly favored for its exceptional stereoselectivity and environmentally friendly nature.

Biocatalytic Reductive Amination Workflow

Caption: Biocatalytic approach to the chiral adamantyl amino acid.

Experimental Protocol: Enzymatic Reductive Amination [2]

-

Enzyme-catalyzed Reaction: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid is subjected to a reductive amination reaction catalyzed by a phenylalanine dehydrogenase (PDH) mutant enzyme. This reaction requires a source of ammonia and a reducing agent, typically a cofactor like NADH which is regenerated in situ. The enzyme's active site directs the stereoselective addition of the amine, leading to the formation of (S)-3-hydroxyadamantylglycine with high enantiomeric excess.[2]

-

Boc Protection: The resulting chiral amino acid is then protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This yields the final intermediate, (S)-N-Boc-3-hydroxyadamantylglycine.

Causality Behind Experimental Choices:

-

Enzyme Selection: Phenylalanine dehydrogenase is chosen for its ability to catalyze the stereoselective amination of α-keto acids. Mutants of this enzyme are often developed to enhance their activity and stability for industrial applications.

-

Stereochemical Control: The enzymatic approach provides excellent control over the stereochemistry, consistently producing the desired (S)-enantiomer, which is crucial for the pharmacological activity of Saxagliptin.

-

Green Chemistry: Biocatalysis operates under mild reaction conditions (aqueous medium, ambient temperature and pressure), reducing the environmental impact compared to traditional chemical methods.

An alternative to the enzymatic route involves the chemical synthesis of a racemic mixture of N-Boc-3-hydroxyadamantylglycine, followed by chiral resolution.

Experimental Protocol: Chemical Synthesis and Resolution [3]

-

Oximation: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid is reacted with hydroxylamine hydrochloride to form the corresponding oxime.[3]

-

Reduction: The oxime is then reduced to the racemic amino acid using a suitable reducing agent.

-

Boc Protection: The racemic amino acid is protected with a Boc group as described previously.

-

Chiral Resolution: The racemic N-Boc-3-hydroxyadamantylglycine is resolved into its constituent enantiomers using a chiral resolving agent, such as a chiral amine or acid, to form diastereomeric salts that can be separated by crystallization.

Causality Behind Experimental Choices:

-

Robustness: This chemical route is often robust and can be readily scaled up.

-

Flexibility: It does not rely on the availability and stability of a specific enzyme.

-

Resolution Step: The chiral resolution step is critical for isolating the desired (S)-enantiomer. The efficiency of this step significantly impacts the overall yield and cost-effectiveness of the process.

Quantitative Data Summary for (S)-N-Boc-3-hydroxyadamantylglycine Synthesis

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Precursor Synthesis | 1-Adamantanecarboxylic acid | KMnO₄, SOCl₂, Diethyl malonate | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | ~51% overall | [1] |

| Enzymatic Amination | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | Phenylalanine Dehydrogenase, NH₃, NADH | (S)-3-hydroxyadamantylglycine | High conversion | [2] |

| Chemical Synthesis | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | Hydroxylamine HCl, Reducing agent | Racemic N-Boc-3-hydroxyadamantylglycine | ~36% overall | [3] |

Part 2: The Bicyclic Core - Synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide

The second key intermediate, a constrained proline analogue, provides the structural rigidity and specific orientation required for binding to the DPP-4 enzyme. Its synthesis is another hallmark of stereocontrolled organic chemistry.

Synthesis of L-cis-4,5-Methanoproline Amide

The industrial synthesis of this intermediate, also known as L-cis-4,5-methanoproline amide, typically starts from the readily available and chiral L-pyroglutamic acid.

Synthetic Workflow for (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide

Caption: Synthetic route to the constrained proline analogue intermediate.

Experimental Protocol: Synthesis of L-cis-4,5-Methanoproline Amide [4]

-

Formation of the Dihydropyrrole Intermediate: L-pyroglutamic acid is converted through a multi-step sequence into a dihydropyrrole carboxamide derivative. This typically involves protection of the amine, reduction of the lactam, and subsequent transformations to introduce the double bond.

-

Simmons-Smith Cyclopropanation: The key step in forming the bicyclic system is the Simmons-Smith cyclopropanation of the dihydropyrrole intermediate. In an improved and safer industrial process, a zinc-copper couple is used with diiodomethane to generate the zinc carbenoid in situ. This reagent then adds across the double bond of the dihydropyrrole in a stereospecific manner to form the desired cis-fused cyclopropane ring. The reaction yields L-cis-4,5-methanoproline amide with high diastereoselectivity.[4]

Causality Behind Experimental Choices:

-

Chiral Pool Starting Material: L-pyroglutamic acid provides a readily available and inexpensive source of the required stereochemistry.

-

Simmons-Smith Reaction: This is a classic and reliable method for the synthesis of cyclopropanes from alkenes. The use of a zinc-copper couple instead of the more hazardous diethylzinc improves the safety profile for large-scale production.[4]

-

Stereocontrol: The stereochemistry of the starting material and the nature of the Simmons-Smith reaction ensure the formation of the desired (1S,3S,5S) diastereomer.

Quantitative Data Summary for (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide Synthesis

| Step | Starting Material | Key Reagents | Product | Typical Yield | Diastereomeric Ratio (dr) | Reference |

| Cyclopropanation | Dihydropyrrole carboxamide | Zn/CuBr, CH₂I₂ | L-cis-4,5-methanoproline amide | 68% | 40:1 | [4] |

Part 3: The Final Assembly - Coupling of the Key Intermediates

The culmination of the synthesis is the coupling of the two meticulously prepared intermediates to form the core structure of Saxagliptin.

Final Coupling and Deprotection Workflow

Caption: The final steps in the synthesis of Saxagliptin.

Experimental Protocol: Final Coupling []

-

Amide Coupling: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide are coupled using a suitable peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms the amide bond that links the two key fragments.[]

-

Deprotection: The Boc protecting group on the nitrogen of the adamantylglycine moiety is removed under acidic conditions to yield the final active pharmaceutical ingredient, Saxagliptin.

Causality Behind Experimental Choices:

-

Protecting Group Strategy: The Boc group is an ideal choice for protecting the amine as it is stable under the conditions used for the synthesis of the intermediates and can be readily removed in the final step without affecting other functional groups in the molecule.

-

Coupling Reagents: EDC is a commonly used and efficient coupling reagent for amide bond formation, known for its mild reaction conditions and good yields.

Conclusion

The industrial manufacturing of Saxagliptin is a showcase of strategic and elegant organic synthesis. The successful construction of this complex molecule hinges on the efficient and stereocontrolled synthesis of its two key intermediates: a chiral adamantyl amino acid and a constrained bicyclic proline analogue. The choice of starting materials, the development of efficient one-pot procedures, the application of highly selective biocatalysis, and the implementation of safe and scalable key reactions like the Simmons-Smith cyclopropanation all contribute to a robust and economically viable manufacturing process. Understanding the intricacies of these synthetic pathways is not only crucial for the production of Saxagliptin but also provides valuable insights for the development of future pharmaceutical agents.

References

-

Li, J., Zhang, S., Zhou, H., & Hu, X. (2012). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. Letters in Organic Chemistry, 9(5), 347-350. [Link]

-

Feng, Y., Cheng, Y., Peng, J., Li, J., & Hu, X. (2015). A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. Pak. J. Pharm. Sci., 28(5), 1723-1727. [Link]

-

Bentham Science Publishers. (2012). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. Letters in Organic Chemistry, 9(5), 347-350. [Link]

- Bristol-Myers Squibb Company. (2007). Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. EP1789376A1.

-

Bentham Science. (2012). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. [Link]

-

Liu, F., Ding, D., Pan, X., Yu, W., Li, X., & Chen, S. (2015). AN COST-EFFECTIVE AND SAFE PROCESS OF L-cis-4,5-METHANOPROLINE AMIDE, THE KEY SYNTHETIC INTERMEDIATE OF SAXAGLIPTIN, VIA AN IMPR. HETEROCYCLES, 91(4), 719-726. [Link]

-

Li, J., Zhang, S., Zhou, H., & Hu, X. (2014). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. ResearchGate. [Link]

- Msn Laboratories Limited. (2015).

-

Li, J., Jiang, X., Gan, R., Zhang, M., Pan, X., & Hu, X. (2016). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. [Link]

-

Wang, A., Chen, Y., Tao, Z., Deng, Y., & Hu, X. (2014). Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal, 49(11), 931-934. [Link]

-

Macharla, P., Akula, K. C., Varanasi, G., Bandichhor, R., & Ghanta, M. R. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297. [Link]

-

Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S. A., Vu, T., & Waltermire, R. E. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169-1176. [Link]

-

Sharma, A., & Kumar, V. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(15), 4935. [Link]

-

Li, J., Jiang, X., Gan, R., Zhang, M., Pan, X., & Hu, X. (2016). The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). ResearchGate. [Link]

-

Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S. A., Vu, T., & Waltermire, R. E. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. ResearchGate. [Link]

- Lupin Limited. (2012). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. WO2012162507A1.

-

Kumar, A., Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(20), 6825. [Link]

- Zentiva K.S. (2011). Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine. EP2368874A1.

-

de la Torre, A., Sert, M., Prieto, A., & Companyó, X. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(19), 3421-3429. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050. [Link]

-

Tolessa, T., & Gunturu, R. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(5), 548-564. [Link]

-

Gao, G. R., Huang, H., & Chang, M. X. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules (Basel, Switzerland), 23(9), 2207. [Link]

-

SynThink. (n.d.). Saxagliptin EP Impurities & USP Related Compounds. [Link]

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2015).

-

Wiley-VCH. (n.d.). 1 Asymmetric Cyclopropanation. [Link]

-

Kumar, A., Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

- Merck Sharp & Dohme Corp. (2004).

-

PubChem. (n.d.). (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride. [Link]

-

Salwiczek, M., Gess B., V. S., & Koksch, B. (2012). Incorporation of cis- and trans-4,5-difluoromethanoprolines into polypeptides. Amino acids, 43(4), 1593–1600. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. [Link]

-

MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Molbank, 2025(2), M1367. [Link]

-

ACS Publications. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

-

ACS Publications. (n.d.). Synthesis of L-Cyclic Tetrapeptides by Backbone Amide Activation CyClick Strategy. [Link]

-

Gao, G. R., Huang, H., & Chang, M. X. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules (Basel, Switzerland), 23(9), 2207. [Link]

-

ResearchGate. (n.d.). Methanoprolines - Synthesis and properties. [Link]

Sources

Methodological & Application

Conditions for coupling N-Boc-glycine with 3-hydroxyadamantanol

Application Note: Optimized Coupling Protocols for N-Boc-Glycine with 3-Hydroxyadamantanol

Executive Summary & Strategic Analysis

This guide details the synthetic protocols for coupling N-Boc-glycine (a protected amino acid) with 3-hydroxyadamantanol (chemically identified as 1,3-adamantanediol or a related bridgehead adamantanol).[1]

The Core Challenge:

The primary obstacle in this reaction is the steric hindrance of the adamantane scaffold. The hydroxyl group is located at a tertiary bridgehead position (

Strategic Solution: We employ two "Self-Validating" protocols designed to overcome steric barriers while preserving the Boc group:

-

Modified Steglich Esterification: Uses Carbodiimide (DCC/EDC) with stoichiometric DMAP. Best for standard laboratory scale and moderate difficulty.

-

Yamaguchi Esterification: Uses 2,4,6-trichlorobenzoyl chloride.[2][3][4] Best for high-yield requirements on extremely hindered substrates where Steglich fails.[1]

Reaction Mechanism & Logic

The coupling is an esterification reaction.[5] Because the alcohol is tertiary, the mechanism relies heavily on the formation of a highly reactive "Active Ester" intermediate that can be attacked by the bulky alcohol.

Diagram 1: Mechanistic Pathway (Steglich vs. Yamaguchi)

Caption: Mechanistic flow showing the convergence of both methods on the Acyl-DMAP intermediate, which is essential for overcoming the steric bulk of the adamantane cage.

Experimental Protocols

Method A: Modified Steglich Esterification (Primary Recommendation)

Recommended for initial screening and scales < 5g.

Rationale: Standard catalytic DMAP (10 mol%) is often insufficient for tertiary alcohols. This protocol uses stoichiometric DMAP to shift the equilibrium towards the active acyl-pyridinium species.

Reagents:

-

N-Boc-Glycine (1.2 eq)[1]

-

3-Hydroxyadamantanol (1.0 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.5 eq) or EDC.HCl (for easier workup).

-

DMAP (4-Dimethylaminopyridine) (0.5 to 1.0 eq - Critical modification).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Dissolve N-Boc-Glycine (1.2 eq) and 3-Hydroxyadamantanol (1.0 eq) in anhydrous DCM (0.1 M concentration relative to alcohol).

-

Note: If the adamantanol does not dissolve, add dry DMF dropwise until clear.

-

-

Catalyst Addition: Add DMAP (0.5 eq).[6] Stir for 5 minutes at Room Temperature (RT).

-

Activation: Cool the reaction mixture to 0°C using an ice bath.

-

Coupling: Add DCC (1.5 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.

-

Observation: A white precipitate (DCU) will form within 15-30 minutes if the reaction is proceeding.[1]

-

-

Reaction: Allow the mixture to warm to RT naturally and stir for 12–24 hours .

-

QC Check: Monitor by TLC (Stain: Ninhydrin for Boc-Gly; PMA/Hanessian for Adamantane).[1]

-

-

Workup:

-

Filter off the white DCU precipitate.

-

Wash the filtrate with 5% Citric Acid (removes DMAP), followed by sat.

and Brine. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Method B: Yamaguchi Esterification (High-Performance)

Recommended if Method A yields < 40% or for valuable substrates.[1]

Rationale: This method generates a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC) .[2][3][4][7] This intermediate is less sterically crowded than the O-acylisourea formed in Steglich conditions, allowing for easier attack by the bulky adamantanol.

Reagents:

-

N-Boc-Glycine (1.2 eq)[1]

-

3-Hydroxyadamantanol (1.0 eq)[1]

-

Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) (1.2 eq)

-

Triethylamine (

) (1.5 eq) -

DMAP (1.2 eq)

-

Solvent: Toluene or THF.[7]

Step-by-Step Protocol:

-

Mixed Anhydride Formation:

-

Dissolve N-Boc-Glycine (1.2 eq) and

(1.5 eq) in THF. -

Cool to 0°C.[8]

-

Add TCBC (1.2 eq) dropwise. Stir for 1 hour at RT.

-

Result: Formation of the mixed anhydride (precipitate of

may form).

-

-

Coupling:

-

In a separate vessel, dissolve 3-Hydroxyadamantanol (1.0 eq) and DMAP (1.2 eq) in Toluene.

-

Add the alcohol/DMAP solution to the mixed anhydride solution slowly.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Safety Note: Boc groups are generally stable at 60°C, but do not exceed 80°C.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash vigorously with Sat.

(removes Trichlorobenzoic acid byproduct) and 5% Citric Acid.

-

-

Purification: Silica Gel Chromatography.

Data Summary & Troubleshooting

Table 1: Comparison of Conditions

| Parameter | Method A (Steglich) | Method B (Yamaguchi) |

| Reagent Cost | Low | High |

| Complexity | Low (One-pot) | Medium (Two-step) |

| Steric Tolerance | Moderate | High |

| Boc Stability Risk | Minimal (RT) | Low (60°C required) |

| Purification | Removal of Urea (DCU) can be tricky | Removal of Trichlorobenzoic acid is easy |

| Typical Yield | 50-70% | 75-90% |

Troubleshooting Guide

-

Problem: Low conversion of Alcohol.

-

Cause: Steric hindrance prevents attack.

-

Fix: Switch to Yamaguchi method. Increase DMAP to 2.0 eq in Steglich.

-

-

Problem: N-Acylurea byproduct formation (Steglich).

-

Problem: Boc Deprotection.

-

Cause: Acidic workup too strong or reagents contaminated with HCl.

-

Fix: Use Citric Acid (mild) instead of HCl for workup. Ensure TCBC is acid-free (distill if necessary).[1]

-

Workflow Visualization

Diagram 2: Decision Tree for Protocol Selection

Caption: Decision matrix for selecting the optimal esterification route based on solubility and initial reaction success.

References

-

Neises, B., & Steglich, W. (1978).[8][9][10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [4]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification.

-

Alfa Chemistry. (n.d.). Yamaguchi Esterification: Mechanism and Applications.

Sources

- 1. 3-Amino-1-Adamantanol [kaimosi.com]

- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 3. Yamaguchi Esterification [organic-chemistry.org]

- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol Guide: Catalytic Esterification of N-Boc-glycine with 3-Hydroxyadamantane

Abstract

The synthesis of sterically hindered esters, such as the adamantyl ester of N-Boc-glycine, presents significant challenges in pharmaceutical and materials science. This molecule is a critical building block, notably in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors like Saxagliptin, which is used for the treatment of type 2 diabetes.[1][2][3] The tertiary alcohol of 3-hydroxyadamantane and the bulky nature of the adamantyl cage necessitate carefully selected catalytic methods to achieve efficient esterification while preserving the acid-labile N-Boc protecting group. This guide provides an in-depth analysis of suitable catalytic reagents, a comparison of their mechanisms and efficiencies, and detailed, field-proven protocols for researchers in drug development and organic synthesis.

Introduction: The Synthetic Challenge

The esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic chemistry. However, when substrates possess significant steric hindrance, standard methods like Fischer esterification are often ineffective. The reaction between N-Boc-glycine and 3-hydroxyadamantane is a prime example of such a challenge.

-

Steric Hindrance: The tertiary nature of the hydroxyl group on the rigid, bulky adamantane scaffold severely restricts access for the incoming N-Boc-glycine.

-

Acid Sensitivity: The N-Boc (tert-butoxycarbonyl) protecting group is highly susceptible to cleavage under strong acidic conditions, precluding the use of traditional acid-catalyzed methods that could otherwise activate the carboxylic acid.[4]

-

Substrate Lability: Tertiary alcohols are prone to elimination reactions (dehydration to form alkenes) under harsh acidic and high-temperature conditions.[5]

Therefore, the successful synthesis of 3-hydroxyadamantyl N-Boc-glycinate requires mild, efficient catalytic systems that can overcome these hurdles. This document focuses on two primary, highly effective methods: Carbodiimide-Mediated (Steglich) Esterification and the Mitsunobu Reaction.

Mechanistic Insights into Catalytic Approaches

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis. The choice of catalyst directly influences the reaction pathway and its efficiency.

Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification is a powerful and mild method for forming esters, particularly effective for sterically demanding substrates.[5][6][7] The reaction relies on a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, almost universally 4-(Dimethylamino)pyridine (DMAP).[6][7]

Mechanism of Action:

-

Activation: The carboxylic acid (N-Boc-glycine) adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[5][8]

-

Catalysis by DMAP: While the alcohol (3-hydroxyadamantane) can, in principle, attack the O-acylisourea directly, this process is slow for hindered alcohols. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea.[5]

-

Formation of Active Ester: This attack forms a new, highly reactive intermediate, an N-acylpyridinium salt ("active ester"). This intermediate is more susceptible to nucleophilic attack by the sterically hindered alcohol.

-

Ester Formation: The tertiary alcohol attacks the acyl group of the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU), which is poorly soluble in many organic solvents and can often be removed by filtration.[5]

The use of DMAP is critical as it accelerates the esterification and suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][9]

Caption: Steglich esterification workflow.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile redox-condensation method for converting primary and secondary alcohols into various functional groups, including esters, with a characteristic inversion of stereochemistry.[10][11] For the achiral 3-hydroxyadamantane, the inversion aspect is moot, but the reaction's power in activating a hydroxyl group under neutral conditions makes it highly relevant.[12] The key reagents are a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Mechanism of Action:

-

Betaine Formation: The reaction initiates with the nucleophilic attack of PPh₃ on DEAD, forming a phosphorus-nitrogen betaine intermediate.[10]

-

Alcohol Activation: The acidic proton of the carboxylic acid (N-Boc-glycine) protonates the betaine. The resulting carboxylate anion is now the active nucleophile. Concurrently, the 3-hydroxyadamantane attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.[10][11]

-

SN2 Substitution: The carboxylate anion performs an Sₙ2 displacement on the carbon atom of the activated alcohol. This forms the desired ester.[11]

-

Byproduct Formation: The reaction generates triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate as byproducts. The removal of these byproducts can be a significant challenge during purification.[11]

A critical constraint of the Mitsunobu reaction is the pKa of the acidic nucleophile (the carboxylic acid), which should generally be below 13 for the reaction to proceed efficiently. N-Boc-glycine (pKa ≈ 3-4) fits this requirement perfectly.

Caption: Mitsunobu reaction workflow.

Comparative Analysis of Catalytic Methods

The selection of a synthetic route often involves a trade-off between reaction efficiency, cost, and ease of execution.

| Feature | Steglich Esterification (DCC/DMAP) | Mitsunobu Reaction (DEAD/PPh₃) |

| Role of Reagents | DCC: Activates carboxylic acidDMAP: Nucleophilic catalyst | DEAD: OxidantPPh₃: Reductant, activates alcohol |

| Typical Conditions | Anhydrous DCM, THF, or DMF; 0°C to RT | Anhydrous THF or Toluene; -20°C to RT |

| Key Advantages | • Very mild conditions, protecting the Boc group• High yields for hindered substrates• Urea byproduct often precipitates, simplifying removal | • Excellent for activating alcohols• Highly stereospecific (inversion)• Neutral reaction conditions |

| Disadvantages | • DCC is a potent contact allergen• Stoichiometric amounts of coupling agent needed• Removal of last traces of urea can be difficult | • Difficult removal of byproducts (TPPO, hydrazine)• Reagents are sensitive to air and moisture• pKa limitation on the acid component |

| Ideal Application | General-purpose esterification of sensitive and sterically hindered substrates. Often the first choice due to operational simplicity. | When other methods fail or when stereochemical inversion of a chiral alcohol is required. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DCC is a known sensitizer; avoid skin contact.

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol uses EDC (a water-soluble carbodiimide), which often simplifies workup compared to DCC.

Materials and Reagents:

-

N-Boc-glycine (1.0 eq)

-

3-Hydroxyadamantane (1.2 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a clean, dry round-bottom flask, add N-Boc-glycine (1.0 eq), 3-hydroxyadamantane (1.2 eq), and DMAP (0.1 eq).

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to N-Boc-glycine).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add EDC·HCl (1.5 eq) to the stirred solution in portions over 10-15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (2 x volume of DCM) to remove DMAP and any unreacted EDC.

-

Saturated NaHCO₃ solution (2 x volume of DCM) to neutralize excess acid.

-

Saturated Brine solution (1 x volume of DCM).

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-hydroxyadamantyl N-Boc-glycinate.

Protocol 2: Mitsunobu Reaction using DIAD and PPh₃

This protocol uses DIAD, which is often preferred over the more hazardous DEAD.

Materials and Reagents:

-

N-Boc-glycine (1.2 eq)

-

3-Hydroxyadamantane (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stirrer and septum

-

Syringes for liquid transfer

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add 3-hydroxyadamantane (1.0 eq) and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).

-

In a separate flask, dissolve N-Boc-glycine (1.2 eq) in a minimal amount of anhydrous THF.

-

Cool the flask containing the alcohol and phosphine to 0°C in an ice-water bath.

-

Slowly add DIAD (1.5 eq) dropwise via syringe to the stirred solution. A white precipitate of the PPh₃-DIAD adduct may form.

-

After 15-20 minutes of stirring at 0°C, add the solution of N-Boc-glycine dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Work-up: Once complete, concentrate the reaction mixture to dryness on a rotary evaporator. The resulting residue will contain the product along with TPPO and the hydrazine byproduct.

-

Purification: Direct purification by silica gel column chromatography is required. The byproducts are often challenging to separate. A non-polar solvent system (e.g., ethyl acetate/hexanes) is typically used. Elution may require careful gradient optimization to separate the product from the highly polar TPPO.

Conclusion and Recommendations

For the synthesis of 3-hydroxyadamantyl N-Boc-glycinate, both the Steglich esterification and the Mitsunobu reaction are viable and effective methods that respect the lability of the Boc-protecting group.

-

Recommendation: For most laboratory and process development applications, the Steglich esterification using EDC/DMAP is the recommended method . Its operational simplicity, milder conditions, and significantly easier work-up and purification (due to the water-solubility of byproducts) make it more practical and scalable.[6][9]

-

Alternative: The Mitsunobu reaction remains a powerful alternative, particularly in cases where the Steglich esterification yields are low. However, researchers must be prepared for a more challenging purification process to remove the stoichiometric phosphine oxide and hydrazine byproducts.[11]

The choice of protocol will ultimately depend on the specific project goals, available resources, and the scale of the synthesis. Both methods provide reliable pathways to a key intermediate in modern drug discovery.

References

- FENG Y, CHENG Y J, PENG J, et al. (2013). Optimization of the synthesis process of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by the central composite design-response surface methodology. Chem Res Appl, 25:194-199.

-

Dong, G., et al. (2015). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. [Link]

- European Patent Office. (2011). EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.

-

Jadhav, S. B., et al. (2013). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (2014). WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine.

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?[Link]

-

ResearchGate. (2013). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. [Link]

-

Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

-

Al-Zoubi, R. M., et al. (2014). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances. [Link]

-

PubChem. (S)-N-Boc-3-hydroxyadamantylglycine. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chandrashekhar, V. G., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. [Link]

-

National Center for Biotechnology Information. (2022). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

-

Royal Society of Chemistry. (2022). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

-

Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

-

National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

-

University of Glasgow. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

-

Beilstein Journals. (2018). Anomeric modification of carbohydrates using the Mitsunobu reaction. [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

-

ResearchGate. (2022). A typical DCC + DMAP mediated Steglich esterification. [Link]

-

University of New Hampshire. Synthesis of 1-(ferrocenyl)ethyl-2-naphthoate from 2-bromonaphthalene and ferrocene. [Link]

-

Reddit. (2022). Making esters the presence of an amine?[Link]

-

Patsnap Eureka. (2015). Preparation method of Boc-glycine. [Link]

-

PubChem. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine - Google Patents [patents.google.com]

- 3. (S)-N-Boc-3-hydroxyadamantylglycine | C17H27NO5 | CID 11267340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. BJOC - Anomeric modification of carbohydrates using the Mitsunobu reaction [beilstein-journals.org]

Procedure for Boc-deprotection of 3-hydroxyadamantyl N-boc-glycine

Application Note: Precision Protocol for Boc-Deprotection of 3-Hydroxyadamantyl N-Boc-Glycine

Executive Summary & Chemical Context

This guide details the procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-N-Boc-3-hydroxyadamantylglycine (CAS: 361442-00-4). This molecule is a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Saxagliptin .[1][2][3]

The Core Challenge: The substrate contains a tertiary alcohol at the 3-position of the adamantane cage. In typical aliphatic systems, tertiary alcohols are prone to acid-catalyzed dehydration to form alkenes. However, in the adamantane scaffold, dehydration is kinetically inhibited because the resulting double bond would introduce extreme angle strain into the cage structure (violating Bredt's Rule analogs regarding bridgehead double bonds). Consequently, this deprotection can be performed under acidic conditions that would destroy linear tertiary alcohols, provided specific protocols are followed to manage the salt form and solubility.

Target Product:

-

Name: (S)-3-Hydroxyadamantylglycine Hydrochloride

-

Role: Precursor for amide coupling in API synthesis.

Reaction Mechanism & Strategy

The deprotection follows an acid-catalyzed elimination mechanism (E1-like).

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

-

Fragmentation: The tert-butyl cation cleaves, releasing carbamic acid and isobutylene.

-

Decarboxylation: The unstable carbamic acid spontaneously loses CO₂ to yield the free amine.

-

Salt Formation: The amine is immediately protonated by the excess acid to form the stable ammonium salt.

Diagram 1: Reaction Pathway & Structural Integrity

Caption: Mechanistic pathway highlighting the stability of the adamantyl 3-hydroxyl group during acidolysis.

Experimental Protocols

Two methods are provided. Method A is preferred for scale-up and isolation of the crystalline hydrochloride salt. Method B is suitable for small-scale analytical work or when the TFA salt is acceptable.

Method A: HCl/Alcohol Deprotection (Preferred for Isolation)

Generates the hydrochloride salt directly, which is often crystalline and non-hygroscopic.

Materials:

-

Reagent: 4M HCl in 1,4-Dioxane OR 1.25M HCl in Methanol (freshly prepared using Acetyl Chloride).

-

Solvent: Methanol (MeOH) or Isopropyl Alcohol (IPA).

-

Antisolvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of the substrate in Methanol (5 mL per gram of substrate). Ensure complete dissolution; mild warming (30°C) is acceptable.

-

Acidification: Cool the solution to 0–5°C. Slowly add 5.0 equivalents of HCl (e.g., as 4M HCl in Dioxane or via dropwise addition of Acetyl Chloride to the MeOH solution).

-

Note: Gas evolution (CO₂/Isobutylene) will occur. Ensure adequate venting.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Monitor by HPLC or TLC (ninhydrin stain). The starting material spot should disappear, and a baseline spot (free amine) should appear.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator, <40°C) to remove solvent and excess HCl.

-

Chase Step: Re-dissolve the residue in a small amount of MeOH and re-evaporate to ensure complete removal of acid.

-

-

Precipitation: Dissolve the resulting oil/gum in a minimum volume of Methanol. Add Ethyl Acetate (10 volumes) dropwise with stirring to induce precipitation of the white hydrochloride salt.

-